N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)acetamide is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
A novel series of compounds, including derivatives of benzothiazole, have been synthesized and evaluated for their anticancer properties. These compounds have shown promising activity against multiple cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. The studies focused on the structure-activity relationships, revealing that specific modifications to the benzothiazole core could enhance anticancer efficacy. Such research contributes to the ongoing search for more effective and selective cancer treatments (Havrylyuk et al., 2010).
Antimicrobial Activity
Compounds with benzothiazole moieties have been synthesized and shown to possess antimicrobial activities. These studies have highlighted the potential of benzothiazole derivatives as lead compounds for developing new antimicrobial agents. The antimicrobial activity has been attributed to the structure of the benzothiazole moiety, which interacts with bacterial and fungal cellular components, disrupting their normal functions and leading to cell death. This area of research is crucial in the fight against drug-resistant microbial strains (Sabry et al., 2013).
Enzyme Inhibition
The investigation into the enzyme inhibitory properties of benzothiazole derivatives has opened new avenues for therapeutic applications. For instance, compounds have been identified with potent inhibitory activity against enzymes like urease, a crucial enzyme in the pathogenesis of certain bacteria. By inhibiting urease, these compounds offer a potential mechanism for treating infections related to urease-producing bacteria. This research underscores the versatility of benzothiazole derivatives in targeting specific enzymes for therapeutic benefits (Gull et al., 2016).
Antidiabetic Activity
Further research into benzothiazole derivatives has explored their potential in managing diabetes. Specific compounds within this class have shown to inhibit enzymes involved in carbohydrate metabolism, suggesting a role in controlling blood sugar levels. This enzymatic inhibition aligns with strategies for managing Type II diabetes, offering a foundation for developing new antidiabetic medications. The exploration of benzothiazole derivatives for antidiabetic activity highlights the compound's potential beyond antimicrobial and anticancer applications (Mor et al., 2022).
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-(6-oxo-4-propylpyrimidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-3-4-12-8-16(23)21(10-18-12)9-15(22)20-17-19-13-6-5-11(2)7-14(13)24-17/h5-8,10H,3-4,9H2,1-2H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVKDWCWJXVKTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)N(C=N1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.